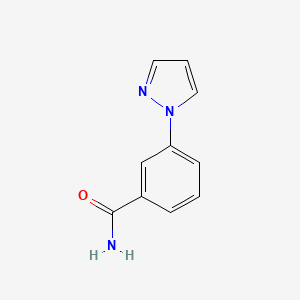
ethyl 3-amino-4-(2-propan-2-ylimidazol-1-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 3-amino-4-(2-propan-2-ylimidazol-1-yl)benzoate is a synthetic organic compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes that ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to optimize reaction conditions and scale-up production efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 3-amino-4-(2-propan-2-ylimidazol-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring yields N-oxides, while substitution reactions can introduce various alkyl or acyl groups .
Applications De Recherche Scientifique
ethyl 3-amino-4-(2-propan-2-ylimidazol-1-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or dyes
Mécanisme D'action
The mechanism of action of ethyl 3-amino-4-(2-isopropyl-1H-imidazol-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, thereby modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Metronidazole: An antibiotic with a nitroimidazole moiety.
Omeprazole: An antiulcer drug featuring a benzimidazole structure.
Uniqueness
ethyl 3-amino-4-(2-propan-2-ylimidazol-1-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H19N3O2 |
|---|---|
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
ethyl 3-amino-4-(2-propan-2-ylimidazol-1-yl)benzoate |
InChI |
InChI=1S/C15H19N3O2/c1-4-20-15(19)11-5-6-13(12(16)9-11)18-8-7-17-14(18)10(2)3/h5-10H,4,16H2,1-3H3 |
Clé InChI |
LJHQPONFCGGGKZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1)N2C=CN=C2C(C)C)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(4-Methoxyphenyl)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]acetic acid](/img/structure/B8524953.png)
![Carbamic acid, N-[[[2-(aminooxy)ethyl]amino]sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B8524957.png)






![1-{[7-(Methylsulfonyl)-3,4-dihydro-2H-chromen-2-YL]methyl}pyrrolidine](/img/structure/B8525020.png)
![tert-butyl 9-(2-methylsulfonyloxyethoxy)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B8525023.png)
